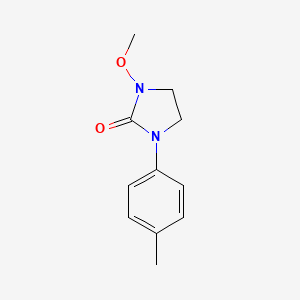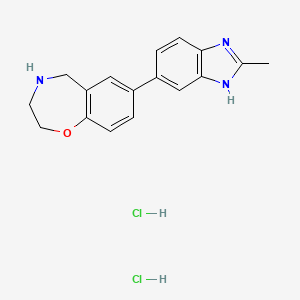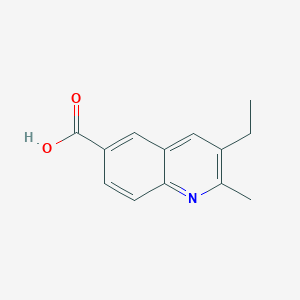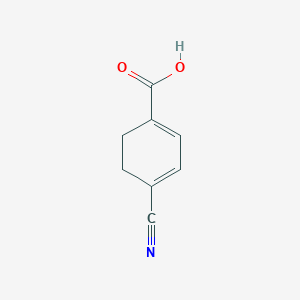
6-(6-Chloropyridin-3-yl)nicotinic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(6-Chloropyridin-3-yl)nicotinic acid is an organic compound with the molecular formula C11H7ClN2O2 It is a derivative of nicotinic acid, where the pyridine ring is substituted with a chlorine atom at the 6-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(6-Chloropyridin-3-yl)nicotinic acid typically involves the reaction of 6-chloropyridine with nicotinic acid under specific conditions. One common method is the Suzuki-Miyaura coupling reaction, which involves the use of a palladium catalyst to facilitate the formation of a carbon-carbon bond between the two aromatic rings . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent, such as dimethylformamide, at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
6-(6-Chloropyridin-3-yl)nicotinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can result in various derivatives with different functional groups.
Applications De Recherche Scientifique
6-(6-Chloropyridin-3-yl)nicotinic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 6-(6-Chloropyridin-3-yl)nicotinic acid involves its interaction with specific molecular targets. It is believed to exert its effects by binding to nicotinic acetylcholine receptors, which are involved in neurotransmission. This binding can modulate the activity of these receptors, leading to various physiological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Chloropyridine-3-boronic acid: Similar in structure but with a boronic acid group instead of a nicotinic acid group.
6-Fluoropyridin-3-yl)nicotinic acid: Similar structure with a fluorine atom instead of chlorine.
6-Methoxypyridin-3-yl)nicotinic acid: Similar structure with a methoxy group instead of chlorine.
Uniqueness
6-(6-Chloropyridin-3-yl)nicotinic acid is unique due to its specific substitution pattern and the presence of both a chlorine atom and a nicotinic acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C11H7ClN2O2 |
|---|---|
Poids moléculaire |
234.64 g/mol |
Nom IUPAC |
6-(6-chloropyridin-3-yl)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C11H7ClN2O2/c12-10-4-2-7(5-14-10)9-3-1-8(6-13-9)11(15)16/h1-6H,(H,15,16) |
Clé InChI |
LWZOFYPRMXETLR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=NC=C1C2=NC=C(C=C2)C(=O)O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Bicyclo[2.2.1]heptan-2-one, 5,5-dimethyl-3-methylene-(9CI)](/img/structure/B13956228.png)
![5-[(4-Chlorophenyl)sulfanyl]quinazoline-2,4-Diamine](/img/structure/B13956229.png)











